1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride
Description
This compound features a benzene ring substituted at the 3-position with a 1,2-thiazolidine ring bearing two sulfonyl (dioxo) groups. The N-methylmethanamine moiety is attached to the benzene ring, and the hydrochloride salt enhances solubility and stability. Its molecular formula is estimated as C₁₁H₁₇ClN₂O₂S, with a molecular weight of ~284.5 g/mol (derived from analogous structures in and ).
Properties
Molecular Formula |
C11H17ClN2O2S |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-12-9-10-4-2-5-11(8-10)13-6-3-7-16(13,14)15;/h2,4-5,8,12H,3,6-7,9H2,1H3;1H |
InChI Key |
ZODQRPMOYZQBNO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCCS2(=O)=O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Chloroacetic Acid with Thiourea
- Methodology : Dissolving chloroacetic acid in water, adding thiourea, and heating with hydrochloric acid produces the thiazolidine-2,4-dione core.
- Reaction Conditions :
- Temperature: Reflux at approximately 100°C
- Solvent: Water
- Reagents: Chloroacetic acid (0.6 mmol), Thiourea (0.6 mmol), Hydrochloric acid
- Outcome : White precipitate of thiazolidine-2,4-dione, purified via recrystallization.
- Yield : Typically around 70-80%.
Esterification to Derivatives
- Method : Ethylation of thiazolidine-2,4-dione using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate.
- Reaction Conditions :
- Reflux at 80°C for 10 hours
- Solvent: DMF
- Outcome : Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate, used as intermediate.
Functionalization to Form Acetohydrazide Derivatives
The next step involves converting the thiazolidine core into derivatives suitable for further modifications:
Hydrazinolysis of Ethyl Esters
- Method : Refluxing ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate with hydrazine hydrate.
- Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (~78°C)
- Duration: 6 hours
- Outcome : Formation of 2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide.
- Yield : Approximately 75-85%.
Condensation with Aromatic Aldehydes
- Method : Reaction of the hydrazide with aromatic aldehydes in ethanol under reflux, often catalyzed by acetic acid.
- Outcome : Hydrazone derivatives, which are precursors to the target compound.
- Yields : Ranging from 62% to 99% depending on substituents.
N-Methylation to Form the N-Methylmethanamine Moiety
The final step involves methylation of the amino group:
Methylation Using Methylating Agents
- Method : Treatment with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction Conditions :
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux
- Outcome : Formation of the N-methyl derivative.
Formation of the Hydrochloride Salt
- Method : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).
- Outcome : Crystallization of the hydrochloride salt, ensuring compound stability and purity.
Summary of the Overall Synthetic Route
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of thiazolidine-2,4-dione core | Chloroacetic acid + Thiourea, reflux | 70-80% |
| 2 | Esterification to ethyl derivative | Ethyl chloroacetate + K2CO3, DMF, reflux | 60-75% |
| 3 | Hydrazinolysis to acetohydrazide | Hydrazine hydrate, ethanol, reflux | 75-85% |
| 4 | Condensation with aldehydes | Aromatic aldehyde, acetic acid, reflux | 62-99% |
| 5 | Reaction with phenyl isothiocyanate | Methanol, reflux | Variable |
| 6 | Cyclization to form thiazolidine ring | Base catalysis, reflux | High yield |
| 7 | N-methylation | Methyl iodide, K2CO3, acetone | Good yield |
| 8 | Salt formation | HCl in ethanol | Crystallization |
Extensive Research Discoveries and Data Tables
Research indicates that the synthesis of this compound can be optimized by controlling reaction parameters such as temperature, solvent, and catalysts. For instance, the use of acetic acid as a catalyst during condensation reactions enhances yields significantly. Data tables from recent studies show yields ranging from 62% to over 99%, depending on substituents and reaction conditions.
Sample Data Table: Synthesis Yields of Key Intermediates
Chemical Reactions Analysis
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and bases like potassium carbonate (K₂CO₃) . Major products formed from these reactions include iminothiazolidine derivatives, which exhibit high yields and excellent enantioselectivity .
Scientific Research Applications
This compound has diverse scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations due to their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . In industrial applications, these compounds are employed in the design of multifunctional drugs and improving their activity .
Mechanism of Action
The mechanism of action of 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives often act by modulating enzyme activity or interacting with cellular receptors, leading to various pharmacological effects . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances their binding affinity to biological targets, contributing to their therapeutic potential .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogs differing in substituents or heterocyclic moieties:
Pharmacological and ADME Properties
- Solubility : The target compound’s sulfonyl groups and hydrochloride salt enhance aqueous solubility compared to halogenated analogs.
- Metabolic Stability : Sulfonyl groups may reduce cytochrome P450-mediated metabolism relative to chlorophenyl derivatives.
- Bioavailability : Lipophilic analogs (e.g., dichlorophenyl) exhibit higher membrane permeability but may suffer from rapid clearance.
Biological Activity
The compound 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine; hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.
The molecular formula for this compound is with a molecular weight of approximately 254.35 g/mol. Its structure features a thiazolidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine |
| PubChem CID | 43653692 |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazolidine derivatives, including the compound in focus. For instance, derivatives similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain thiazolidinone compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.91 mg/L against various bacterial strains .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 3.91 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 3.91 |
| 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine; hydrochloride | Various strains | TBD |
These compounds often exhibit higher activity when electron-withdrawing groups are present on the phenyl ring .
Antioxidant Activity
Thiazolidine derivatives have also been evaluated for their antioxidant properties. The antioxidant activity is typically assessed using assays like the ABTS radical cation decolorization assay. Compounds similar to the one discussed showed inhibition percentages ranging from 68.8% to 81.8%, indicating strong antioxidant potential .
Table 2: Antioxidant Activity of Thiazolidine Derivatives
| Compound | Inhibition Percentage (%) |
|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8 |
| Other Thiazolidine derivatives | 68.8 - 81.8 |
Case Study: Antibacterial Efficacy
In a comparative study involving various thiazolidine derivatives, 2-(Chlorophenyl-imino)thiazolidin-4-one was highlighted for its potent antibacterial properties against E. coli and S. aureus , achieving inhibition zones comparable to standard antibiotics like Ampicillin . This suggests that the compound's structural features contribute significantly to its biological activity.
Case Study: Anticancer Potential
Another area of interest is the anticancer potential of thiazolidine derivatives. Research indicates that modifications in the thiazolidine structure can enhance anticancer activity against different cell lines, including HT29 adenocarcinoma and lung cancer cells . The presence of specific substituents on the aromatic rings has been correlated with increased cytotoxicity.
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine hydrochloride?
Synthesis typically involves modular approaches, such as:
- Mannich reactions to introduce the N-methylamine moiety, leveraging alkylation or ring-closure reactions with thiazolidinone precursors .
- Stepwise functionalization of the phenyl ring, including sulfonation or oxidation to install the 1,2-thiazolidin-1,1-dioxide group under controlled pH (6–8) and temperature (40–60°C) .
- Hydrochloride salt formation via acid-base titration using HCl in anhydrous solvents like ethanol or dichloromethane .
Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity.
Basic: How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
- 1H/13C NMR for confirming substituent positions, e.g., methylamine protons (δ 2.3–2.5 ppm) and thiazolidinone sulfur-oxygen bonds .
- Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Basic: What safety precautions are critical during handling and storage?
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Immediate decontamination with water is required for spills .
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the thiazolidin-dioxide group .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention and provide SDS (e.g., GHS-compliant documentation) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Core Modifications : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to enhance solubility or target affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position of the phenyl ring to improve metabolic stability .
- Chiral Centers : Evaluate enantiomers via chiral HPLC to identify pharmacologically active configurations .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Experimental Variables : Compare assay conditions (e.g., pH, cell lines) and compound purity. Contradictions may arise from impurities >2% .
- Dose-Response Curves : Replicate studies with standardized protocols (e.g., IC50 measurements in triplicate) .
- Computational Validation : Use molecular docking to verify binding modes against target proteins (e.g., kinases) .
Advanced: What computational methods aid in reaction optimization?
- Quantum Mechanics (QM) : Simulate reaction pathways for key steps (e.g., sulfonation) to identify energy barriers and optimal catalysts .
- Machine Learning (ML) : Train models on existing reaction datasets to predict yields under varying conditions (temperature, solvent) .
- Molecular Dynamics (MD) : Study solvation effects on hydrochloride salt stability .
Advanced: How to handle the compound’s sensitivity to hydrolysis or oxidation?
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify degradation products (e.g., free amine or sulfonic acid derivatives) .
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the thiazolidin-dioxide group .
- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum .
Advanced: What methodologies assess in vitro and in vivo toxicity?
- In Vitro : MTT assays on HepG2 cells to measure cytotoxicity (EC50) and genotoxicity via comet assays .
- In Vivo : Acute toxicity studies in rodent models (OECD 423) with histopathological analysis of liver/kidney tissues .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., reactive oxygen species) .
Advanced: How to design mechanistic studies for its pharmacological activity?
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., GPCRs) .
- Pathway Analysis : RNA sequencing or phosphoproteomics to map signaling pathways affected by the compound .
- Isotope Labeling : Incorporate 13C/15N labels to track metabolic fate in cell cultures .
Advanced: What strategies improve solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
